molecular formula C13H14F3N3O2 B6720207 N-(furan-2-ylmethyl)-2-(2-methylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide

N-(furan-2-ylmethyl)-2-(2-methylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B6720207
M. Wt: 301.26 g/mol
InChI Key: HXFAYZFKCKPYNZ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(2-methylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound that features a furan ring, an imidazole ring, and a trifluoroethyl group

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-methylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O2/c1-10-17-4-5-18(10)8-12(20)19(9-13(14,15)16)7-11-3-2-6-21-11/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFAYZFKCKPYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(=O)N(CC2=CC=CO2)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(2-methylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent.

    Synthesis of the 2-methylimidazole intermediate: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling of intermediates: The furan-2-ylmethyl and 2-methylimidazole intermediates are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the trifluoroethyl group: This step involves the reaction of the coupled intermediate with a trifluoroethylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(2-methylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the imidazole ring could produce imidazolines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(2-methylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group could enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-(2-methylimidazol-1-yl)acetamide: Lacks the trifluoroethyl group, potentially altering its chemical and biological properties.

    N-(furan-2-ylmethyl)-2-(2-methylimidazol-1-yl)-N-ethylacetamide: Contains an ethyl group instead of a trifluoroethyl group, which may affect its reactivity and interactions.

Uniqueness

N-(furan-2-ylmethyl)-2-(2-methylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of the trifluoroethyl group, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to similar compounds.

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